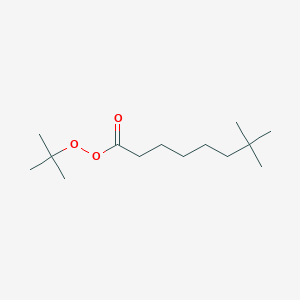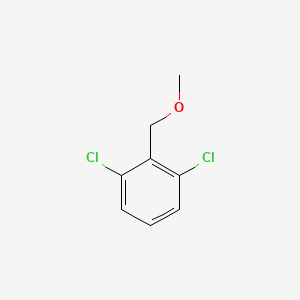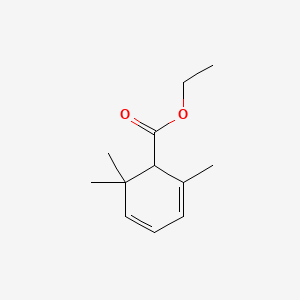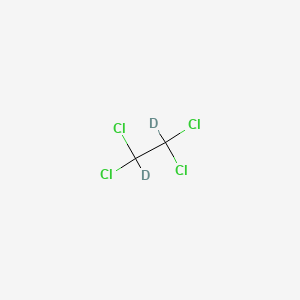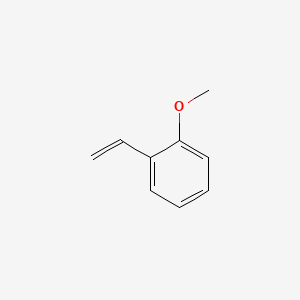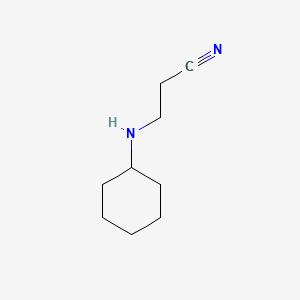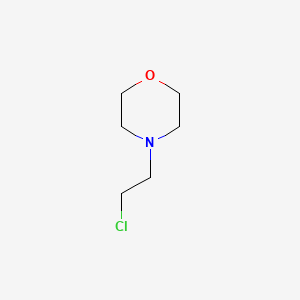
4-(2-氯乙基)吗啉
描述
“4-(2-Chloroethyl)morpholine” is a chemical compound with the molecular formula C6H12ClNO . It is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .
Synthesis Analysis
The synthesis of “4-(2-Chloroethyl)morpholine” involves the use of 2-morpholinoethan-l-ol as a starting material. Thionyl chloride is added to a stirred solution of 2-morpholinoethan-l-ol in DCM at 0 °C, followed by DMF. The reaction mixture is then heated to 40 °C overnight .
Molecular Structure Analysis
The molecular weight of “4-(2-Chloroethyl)morpholine” is 149.619 . The IUPAC Standard InChI is InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Chloroethyl)morpholine” include Michael addition, hydrazinolysis, and Curtius rearrangements .
Physical And Chemical Properties Analysis
“4-(2-Chloroethyl)morpholine” is a white to beige crystalline powder . It has a melting point of 180-185 °C (dec.) (lit.) . It is soluble in water .
科学研究应用
-
Pharmaceutical Synthesis
- “4-(2-Chloroethyl)morpholine” is used as an intermediate in the synthesis of various pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .
- The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. For example, in the synthesis of 2-morpholinoethanamine, a key intermediate of moclobemide, morpholine is used as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements .
-
Agrochemical Intermediates
-
Dyestuff Intermediates
-
Carboxymethyl Cellulose (CMC)
- “4-(2-Chloroethyl)morpholine” has been studied for its effects on the properties and biological activity of Carboxymethyl Cellulose (CMC), a natural polymer .
- Various concentrations of “4-(2-Chloroethyl)morpholine” were examined in CMC to assess changes in the polymer’s properties and biological impact .
- The results indicated that higher concentrations of “4-(2-Chloroethyl)morpholine” amplify the zone of inhibition and markedly change the polymer’s thermal and optical characteristics .
-
Antimicrobial Agent
- “4-(2-Chloroethyl)morpholine” has been studied for its antimicrobial properties .
- In a study, various concentrations of “4-(2-Chloroethyl)morpholine” were examined for their antimicrobial activity .
- The results indicated that higher concentrations of “4-(2-Chloroethyl)morpholine” amplify the zone of inhibition, suggesting it has potent antimicrobial activity .
-
Potential Succinate Dehydrogenase Inhibitor (SDHIs)
- “4-(2-Chloroethyl)morpholine” has been suggested to act as a potential succinate dehydrogenase inhibitor (SDHIs), which was proved by the agreeable molecular docking study .
- SDHIs are a class of fungicides and this suggests that “4-(2-Chloroethyl)morpholine” could be used to develop new fungicides .
-
Chemical Research
-
Material Science
安全和危害
属性
IUPAC Name |
4-(2-chloroethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMTSHEXFEPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062931 | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)morpholine | |
CAS RN |
3240-94-6 | |
| Record name | 4-(2-Chloroethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

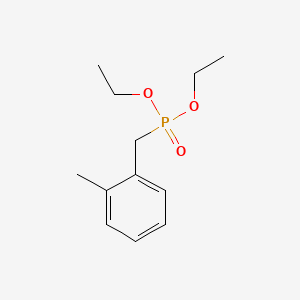
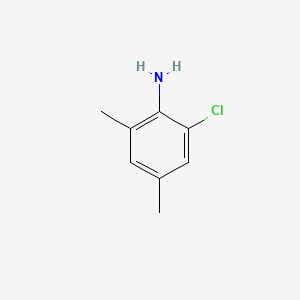
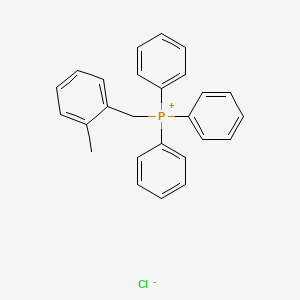
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)
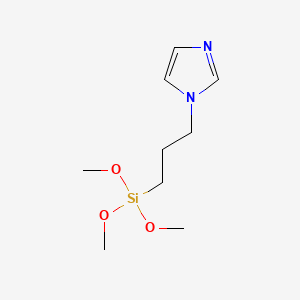
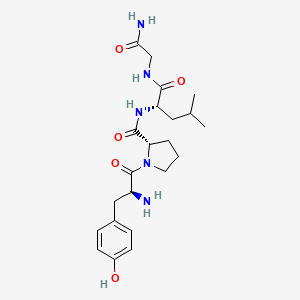
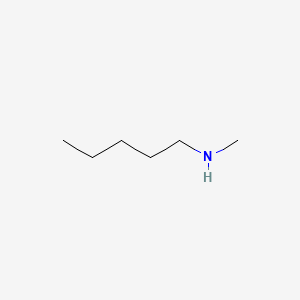
![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)
